

Physical and chemical properties of 3'-Methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3'-Methoxybiphenyl-3-carboxylic acid

Cat. No.: B065216

[Get Quote](#)

An In-depth Technical Guide to 3'-Methoxybiphenyl-3-carboxylic acid

This guide provides a comprehensive overview of the physical and chemical properties of **3'-Methoxybiphenyl-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectral signatures, and practical laboratory protocols.

Introduction and Structural Elucidation

3'-Methoxybiphenyl-3-carboxylic acid, with the IUPAC name 3-(3-methoxyphenyl)benzoic acid, is a biphenyl derivative featuring a carboxylic acid group and a methoxy group on separate phenyl rings at the meta positions. This substitution pattern imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. The carboxylic acid moiety offers a handle for forming salts, esters, and amides, while the methoxy group can influence solubility and metabolic stability.

The biphenyl scaffold itself is a privileged structure in drug discovery, known to interact with a variety of biological targets. The specific arrangement of the functional groups in **3'-Methoxybiphenyl-3-carboxylic acid** makes it a valuable building block in the synthesis of more complex molecules, including potential antifungal agents.

Key Identifiers:

- IUPAC Name: 3-(3-methoxyphenyl)benzoic acid[[1](#)]
- CAS Number: 168618-45-9[[1](#)]
- Molecular Formula: C₁₄H₁₂O₃[[1](#)]
- Molecular Weight: 228.24 g/mol [[1](#)]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the available data for **3'-Methoxybiphenyl-3-carboxylic acid**. It is important to note that much of the experimental data for this specific isomer is not readily available in the public domain; therefore, predicted values from computational models are included and clearly designated.

Property	Value	Source
Melting Point	No experimental data available. For the related isomer, 4'-Methoxybiphenyl-3-carboxylic acid, the melting point is 202-203 °C.	N/A
Boiling Point	417.3 ± 28.0 °C (Predicted)	[2]
pKa	4.11 ± 0.10 (Predicted)	[2]
LogP (XlogP3)	3.0 (Predicted)	PubChem
Solubility	No specific data for this isomer. A related compound, 3-methoxybenzoic acid, is soluble in 95% ethanol, water, and methanol. For recrystallization, common solvent systems for biphenyl carboxylic acids include ethanol/water, and ethyl acetate/hexanes.	N/A

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a complete set of experimental spectra for **3'-Methoxybiphenyl-3-carboxylic acid** is not publicly available, we can predict the expected features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show a complex pattern of aromatic protons between 7.0 and 8.5 ppm. The methoxy group will present as a sharp singlet around 3.8 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used.

- ^{13}C NMR: The carbon NMR spectrum will display 14 distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm region. The carbon of the methoxy group will be around 55 ppm. The aromatic carbons will appear in the range of 110-145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

- A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .
- A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm^{-1} .
- C-O stretching from the methoxy group and the carboxylic acid, appearing in the 1200-1300 cm^{-1} region.
- C-H stretching from the aromatic rings and the methoxy group, typically just above 3000 cm^{-1} and below 3000 cm^{-1} , respectively.
- C=C stretching vibrations from the aromatic rings in the 1450-1600 cm^{-1} region.

Mass Spectrometry

High-resolution mass spectrometry should confirm the molecular formula $\text{C}_{14}\text{H}_{12}\text{O}_3$ with a monoisotopic mass of 228.07864 g/mol [1]. The fragmentation pattern in electron ionization (EI) would likely involve the loss of the methoxy group, the carboxylic acid group, and potentially cleavage of the biphenyl bond.

Chemical Reactivity and Synthesis

The reactivity of **3'-Methoxybiphenyl-3-carboxylic acid** is dominated by its two functional groups: the carboxylic acid and the methoxy group.

- Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (with amines, often requiring activation with reagents like DCC or EDC), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH_4).

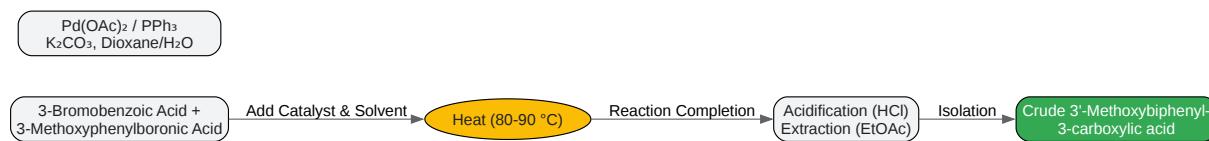
- **Methoxy Group:** The methoxy group is generally stable but can be cleaved to the corresponding phenol using strong acids like HBr.
- **Aromatic Rings:** The phenyl rings can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing functional groups.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.

Below is a representative protocol for the synthesis of **3'-Methoxybiphenyl-3-carboxylic acid**.

Experimental Protocol: Synthesis of **3'-Methoxybiphenyl-3-carboxylic acid**


Materials:

- 3-Bromobenzoic acid
- 3-Methoxyphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

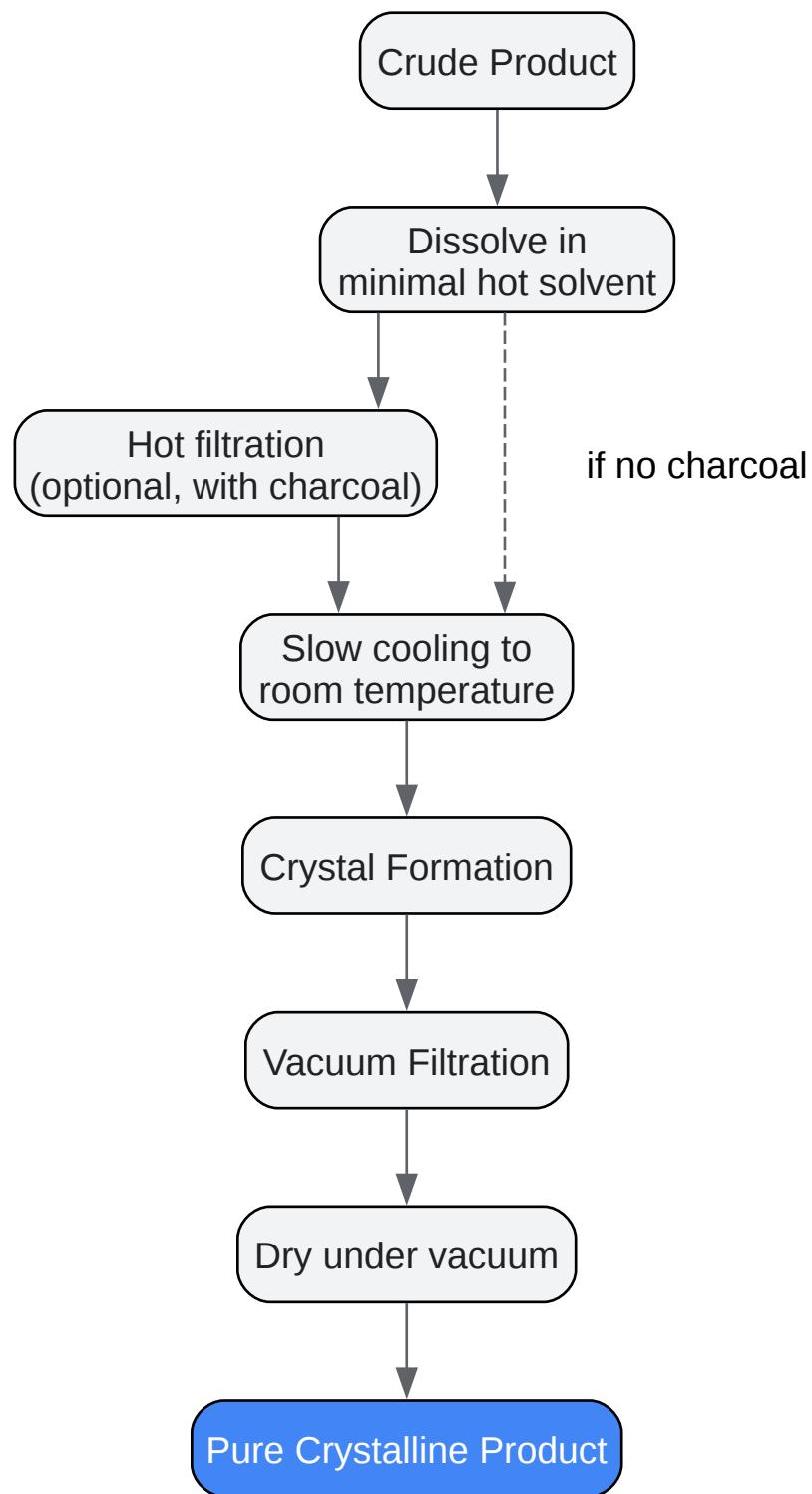
- To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add a 3:1 mixture of 1,4-dioxane and water.
- Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture to a pH of approximately 2 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.

Workflow for Suzuki-Miyaura Cross-Coupling:

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling workflow.

Purification and Analysis


Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a crystalline solid of high purity.

Experimental Protocol: Recrystallization

- Dissolve the crude **3'-Methoxybiphenyl-3-carboxylic acid** in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.
- If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through celite to remove the charcoal.
- Allow the solution to cool slowly to room temperature.
- For maximum crystal recovery, place the flask in an ice bath or refrigerate.
- Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to a constant weight.

Workflow for Recrystallization:

[Click to download full resolution via product page](#)

Caption: General recrystallization workflow.

Applications in Drug Development

Biphenyl carboxylic acids are a well-established class of compounds in medicinal chemistry. **3'-Methoxybiphenyl-3-carboxylic acid** serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Notably, it has been used as a reagent in the preparation of pyridinylhydrazide derivatives which have shown promise as antifungal agents[2]. The carboxylic acid group can act as a bioisostere for other functional groups or provide a key interaction point with biological targets.

Safety and Handling

3'-Methoxybiphenyl-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

- May be harmful if swallowed, in contact with skin, or if inhaled.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3'-Methoxybiphenyl-3-carboxylic acid is a versatile building block with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset is not yet widely available, its properties can be reasonably predicted, and its synthesis and purification can be achieved through standard laboratory techniques. This guide provides a solid foundation for researchers to work with this compound and explore its applications further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 200 MHz, D_2O , predicted) (HMDB0032606) [hmdb.ca]
- 2. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3'-Methoxybiphenyl-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065216#physical-and-chemical-properties-of-3-methoxybiphenyl-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com